Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate
Description
Properties
IUPAC Name |
methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9-5-4-6-10(2)12(9)8-7-11(13)14-3/h9-10H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTQTYMJDRTYQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1CCC(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801264740 | |
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16490-92-9 | |
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16490-92-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 2,6-dimethyl-1-piperidinepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801264740 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2,6-Dimethylpiperidine
The 2,6-dimethylpiperidine core is typically synthesized via alkylation of piperidine or through reductive amination routes:
Alkylation Method: Piperidine is alkylated at the 2 and 6 positions using appropriate alkyl halides (e.g., methyl iodide) under basic conditions to introduce methyl groups. This step requires careful control to avoid over-alkylation or side reactions.
Reductive Amination: Alternatively, 2,6-dimethylpiperidine can be prepared by reductive amination of 2,6-dimethylcyclohexanone with ammonia or primary amines, followed by reduction using agents such as sodium borohydride or catalytic hydrogenation.
Introduction of the Propanoate Side Chain
The propanoate moiety is introduced by nucleophilic substitution or amidation reactions:
Nucleophilic Substitution: The nitrogen atom of 2,6-dimethylpiperidine is reacted with methyl 3-bromopropanoate or methyl 3-chloropropanoate under basic conditions to form the N-substituted product. This reaction typically proceeds via an SN2 mechanism.
Amidation and Esterification: Alternatively, 2,6-dimethylpiperidine can be reacted with 3-chloropropanoic acid or its activated derivatives (e.g., acid chlorides or anhydrides) to form the corresponding amide, which is then esterified to the methyl ester.
Esterification
If the propanoic acid derivative is introduced as a free acid or amide, esterification is performed to obtain the methyl ester:
Fischer Esterification: The carboxylic acid is refluxed with methanol in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) to yield the methyl ester.
Use of Methylating Agents: Alternatively, methylation can be achieved using diazomethane or methyl iodide in the presence of a base.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation or Reductive Amination | Piperidine + methyl halides or 2,6-dimethylcyclohexanone + reductant | 2,6-Dimethylpiperidine |
| 2 | N-Alkylation | 2,6-Dimethylpiperidine + methyl 3-halopropanoate + base (e.g., K2CO3) | N-(3-Methoxycarbonylpropyl)-2,6-dimethylpiperidine |
| 3 | Esterification (if needed) | Carboxylic acid + MeOH + acid catalyst | Methyl ester formation |
A study on related piperidine derivatives demonstrated that the Buchwald–Hartwig amination can be employed for coupling piperidine rings with various substituents, although this method is more common for aryl amination rather than alkylation.
Alkylation of piperidine nitrogen with haloesters is a well-established method for preparing N-substituted piperidine esters, providing good yields under mild conditions.
The presence of methyl groups at the 2 and 6 positions of the piperidine ring influences steric hindrance and electronic properties, which can affect the reactivity during alkylation and esterification steps.
Industrial synthesis may optimize these steps using continuous flow reactors and phase-transfer catalysts to improve yield and purity.
- Data Table: Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Alkylation of Piperidine | Piperidine, methyl iodide, K2CO3, acetone | 50–60 °C | 6–12 hours | 75–85 | Control of stoichiometry critical |
| N-Alkylation with Haloester | 2,6-Dimethylpiperidine, methyl 3-bromopropanoate, K2CO3, DMF | 80–100 °C | 12–24 hours | 70–90 | SN2 reaction, polar aprotic solvent preferred |
| Esterification | 3-(2,6-Dimethylpiperidin-1-yl)propanoic acid, MeOH, H2SO4 | Reflux (65 °C) | 4–8 hours | 80–90 | Removal of water drives reaction |
Purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
Characterization includes ^1H-NMR, ^13C-NMR, and mass spectrometry to confirm the structure and purity.
The methyl ester group shows characteristic singlet peaks near 3.6 ppm in ^1H-NMR, while methyl groups on the piperidine ring appear as doublets or singlets around 1.0–1.5 ppm.
The preparation of Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves well-established synthetic organic chemistry techniques centered on the formation of the 2,6-dimethylpiperidine ring, followed by N-alkylation with methyl 3-halopropanoate and subsequent esterification if necessary. The methods are adaptable for laboratory and industrial scales, with reaction conditions optimized for yield and purity. The steric and electronic effects of the methyl substituents on the piperidine ring are important considerations in the synthesis design.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: The major product is 3-(2,6-dimethylpiperidin-1-yl)propanoic acid.
Reduction: The major product is 3-(2,6-dimethylpiperidin-1-yl)propanol.
Substitution: The products vary depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Synthesis and Derivatives
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate can be synthesized through various methods, often involving the reaction of piperidine derivatives with propanoic acid esters. Its structure allows for modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, derivatives of this compound have been explored for their activity as antiarrhythmic agents and anticonvulsants .
Pharmacological Applications
Antiarrhythmic Properties
Research indicates that compounds similar to this compound exhibit significant antiarrhythmic effects. In studies involving animal models, these compounds demonstrated the ability to reduce ectopic beats in the heart, suggesting potential use in treating arrhythmias . The mechanism appears to involve modulation of ion channels or receptors associated with cardiac rhythm.
Anticonvulsant Activity
The compound has also been investigated for its anticonvulsant properties. Studies have shown that certain derivatives can inhibit convulsive activity in animal models, possibly through their action on neurotransmitter systems involved in seizure activity . This makes it a candidate for further development in epilepsy treatment.
Case Study 1: Antiarrhythmic Activity
In a controlled study involving unanesthetized dogs, this compound was administered intravenously. The results indicated a marked reduction in ventricular arrhythmia when dosed at levels of 5 to 20 mg per kilogram. The compound was deemed active if it produced at least a 25% reduction in ectopic beats over a sustained period .
Case Study 2: Anticonvulsant Efficacy
Another study focused on the anticonvulsant effects of derivatives of this compound. The research involved administering these compounds to rat models induced with seizures. The findings revealed significant inhibition of seizure activity compared to control groups, highlighting the potential therapeutic application of this compound in managing epilepsy .
Pharmacokinetics and Bioavailability
Pharmacokinetic studies have assessed the bioavailability of this compound in various animal models. Results indicate that oral bioavailability ranges from 50% to 100%, with effective plasma concentrations maintained over dosing intervals. This suggests that the compound can be effectively absorbed and utilized by the body when administered orally .
Mechanism of Action
The mechanism of action of Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Rings
The compound is compared below with two structurally related esters containing nitrogen heterocycles:
| Compound Name | Molecular Formula | Heterocycle Type | Key Substituents | Functional Group |
|---|---|---|---|---|
| Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate | C12H21NO2 | Piperidine | 2,6-dimethyl | Methyl propanoate |
| Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate | C9H11FN2O2 | Pyridine | 2-amino, 5-fluoro | Methyl propanoate |
| 3-[(5Z)-5-[[4-Ethenyl-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-4-methyl-2-oxopyrrol-3-yl]propanoate | C29H28N4O3 | Pyrrole (multiple rings) | Ethenyl, methyl, oxo groups | Propanoate ester |
Key Observations :
- Piperidine vs. Pyridine: The piperidine ring in the target compound is saturated and basic (pKa ~11), whereas the pyridine derivative () is aromatic and less basic (pKa ~1–3). The 2-amino and 5-fluoro substituents on the pyridine ring introduce hydrogen-bonding capacity and electron-withdrawing effects, respectively, which may enhance solubility or alter reactivity compared to the lipophilic 2,6-dimethylpiperidine .
- Piperidine vs. Pyrrole Complex : The pyrrole-based compound () features conjugated aromatic rings with ethenyl and methyl substituents, leading to extended π-systems and redox activity. This contrasts with the saturated piperidine, which lacks conjugation but offers greater conformational flexibility .
Physicochemical and Pharmacological Properties
- Lipophilicity: The 2,6-dimethylpiperidine group increases logP (predicted ~2.5) compared to the pyridine derivative (logP ~1.8 due to polar amino/fluoro groups) and the pyrrole complex (logP ~3.2 due to aromaticity and ethenyl groups).
- Metabolic Stability : Piperidine derivatives are prone to N-demethylation, whereas pyridine derivatives may undergo fluorinated ring oxidation. The pyrrole complex’s conjugated system could lead to photodegradation.
- Bioactivity: Piperidine esters are often explored as CNS agents due to blood-brain barrier penetration, while pyridine derivatives with amino/fluoro groups are common in antiviral or kinase inhibitor scaffolds. Pyrrole-based esters may exhibit antimicrobial or pigment-related activity .
Limitations of Available Evidence
The provided evidence lacks experimental data (e.g., melting points, solubility, bioactivity) for direct comparisons. Structural inferences are drawn from general heterocyclic chemistry principles. Further studies are required to validate these hypotheses.
Biological Activity
Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate is a compound characterized by its unique piperidine structure and various biological activities. This article delves into its synthesis, biological applications, and potential therapeutic effects, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 199.3 g/mol. The compound features a piperidine ring with methyl groups at the 2 and 6 positions, which significantly influences its chemical reactivity and biological interactions.
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : The reaction often employs piperidine derivatives and methyl acrylate.
- Conditions : A base such as sodium hydride or potassium carbonate is used to facilitate nucleophilic addition.
- Scale-Up : Industrial production may involve optimized reaction conditions for higher yield and purity through techniques like distillation and recrystallization.
Biological Applications
This compound has been explored for various biological activities:
1. Anticancer Activity
Piperidine derivatives, including this compound, have shown potential in cancer therapy. Research indicates that certain piperidine-based compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds derived from similar structures have demonstrated cytotoxic effects in various cancer cell lines .
2. Neuropharmacology
The piperidine moiety is prevalent in many pharmacologically active compounds targeting the central nervous system (CNS). This compound may influence neurotransmitter pathways, potentially offering therapeutic effects in conditions like Alzheimer's disease and other neurodegenerative disorders .
The biological activity of this compound is likely mediated through:
- Interaction with Receptors : The compound may interact with neurotransmitter receptors, influencing signaling pathways critical for cellular function.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic effects .
Case Study: Anticancer Activity
A study investigating the anticancer properties of piperidine derivatives found that certain compounds exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin. The structure–activity relationship highlighted the importance of specific substitutions on the piperidine ring for enhanced activity .
Pharmacokinetics
Pharmacokinetic studies have shown that compounds similar to this compound can achieve high oral bioavailability and maintain effective concentrations in target tissues over time. This suggests potential for effective dosing regimens in therapeutic applications .
Comparative Analysis
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Methyl 4-piperidinoacetate | Piperidine ring at position 4 | Different substitution affecting activity |
| Methyl 2-piperidinoacetate | Piperidine ring at position 2 | Varying biological activities due to structural changes |
| Methyl 3-(2-methylpiperidin-1-yl)propanoate | Contains methyl group on piperidine | Distinct pharmacokinetic properties |
This compound stands out due to its specific substitution pattern on the piperidine ring, which may lead to unique biological activities compared to structurally similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing Methyl 3-(2,6-dimethylpiperidin-1-yl)propanoate?
- Methodological Answer : Synthesis typically involves esterification of 3-(2,6-dimethylpiperidin-1-yl)propanoic acid with methanol under acid catalysis. Purification is achieved via fractional distillation or column chromatography. Characterization requires a combination of NMR (¹H and ¹³C) to confirm the ester group and piperidine substitution patterns, GC-MS for purity assessment, and IR spectroscopy to validate functional groups. Cross-referencing with NIST spectral databases ensures accuracy in structural assignment .
Q. How should researchers handle safety and toxicity concerns during experimental work with this compound?
- Methodological Answer : Based on structural analogs (e.g., piperidine derivatives), assume moderate toxicity. Use PPE (nitrile gloves, lab coats) and work in a fume hood to minimize inhalation risks. For acute exposure, follow protocols for ester-containing compounds: flush eyes/skin with water and seek medical evaluation. Toxicity screening should include in vitro assays (e.g., MTT for cell viability) and in vivo acute toxicity studies in rodent models .
Q. What analytical techniques are critical for validating the compound’s purity and stability?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and UV detection (λ = 210–254 nm) to quantify impurities. Confirm via GC-MS with electron ionization for fragmentation patterns.
- Stability : Perform accelerated stability studies under varying pH, temperature, and humidity. Monitor degradation via TLC or LC-MS to identify byproducts (e.g., hydrolysis to propanoic acid derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally related piperidine esters?
- Methodological Answer : Discrepancies may arise from stereochemical variations or assay conditions. For example, thalidomide analogs with similar ester-piperidine scaffolds showed divergent uterorelaxant activities depending on substituent positioning . Address this by:
- Standardizing assay protocols (e.g., calcium flux assays for muscle relaxation).
- Conducting enantiomeric resolution (chiral HPLC) to isolate active stereoisomers.
- Validating target engagement via molecular docking or SPR (surface plasmon resonance).
Q. What strategies are effective for studying the compound’s reactivity under catalytic or high-energy conditions?
- Methodological Answer :
- Catalytic Studies : Use Pd/C or Raney nickel for hydrogenation of the ester group; monitor reaction progress in situ via FTIR.
- Thermal Stability : Perform DSC (differential scanning calorimetry) to identify decomposition thresholds. For photolytic studies, employ UV-Vis spectroscopy under controlled light exposure .
Q. How can computational tools enhance understanding of this compound’s physicochemical properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate logP and solubility using tools like Schrödinger’s QikProp or Gaussian-based COSMO-RS.
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict spectroscopic properties (NMR chemical shifts, IR vibrations). Validate against experimental NIST data .
Data Interpretation & Validation
Q. How should researchers validate conflicting data on the compound’s partition coefficient (logP)?
- Methodological Answer :
- Experimental : Use shake-flask method with octanol/water partitioning, quantified via UV spectrophotometry.
- Computational : Compare results from multiple software (e.g., ACD/Labs, MarvinSuite) to identify outliers. Cross-check with HPLC-derived retention factors (k') as a proxy for hydrophobicity .
Q. What are best practices for interpreting mass spectral fragmentation patterns of this compound?
- Methodological Answer : Key fragments arise from ester cleavage (m/z ≈ 73 for methyl ester) and piperidine ring decomposition (m/z ≈ 84 for dimethylpiperidine). Use high-resolution MS (HRMS) to distinguish isobaric ions and isotopic labeling (e.g., deuterated methanol) to trace fragmentation pathways .
Experimental Design & Optimization
Q. How to optimize reaction yields for derivatives of this compound?
- Methodological Answer :
- Catalyst Screening : Test Brønsted vs. Lewis acids (e.g., H₂SO₄ vs. Ti(OiPr)₄) for esterification efficiency.
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to balance reaction rate and byproduct formation.
- DoE (Design of Experiments) : Apply factorial design to evaluate temperature, catalyst loading, and stoichiometry interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
